methyl {4-[(E)-(benzylimino)methyl]-5-hydroxy-1-phenyl-1H-pyrazol-3-yl}acetate
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Overview
Description
Methyl {4-[(E)-(benzylimino)methyl]-5-hydroxy-1-phenyl-1H-pyrazol-3-yl}acetate is a complex organic compound with a unique structure that combines several functional groups, including a pyrazole ring, a benzylidene group, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {4-[(E)-(benzylimino)methyl]-5-hydroxy-1-phenyl-1H-pyrazol-3-yl}acetate typically involves multiple steps. One common method includes the condensation of 4-hydroxy-1-phenyl-1H-pyrazole-3-carbaldehyde with benzylamine to form the corresponding Schiff base. This intermediate is then esterified with methyl acetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {4-[(E)-(benzylimino)methyl]-5-hydroxy-1-phenyl-1H-pyrazol-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of amide or alcohol derivatives
Scientific Research Applications
Methyl {4-[(E)-(benzylimino)methyl]-5-hydroxy-1-phenyl-1H-pyrazol-3-yl}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl {4-[(E)-(benzylimino)methyl]-5-hydroxy-1-phenyl-1H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the imine group can form reversible covalent bonds with nucleophilic residues in proteins, affecting their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl {4-[(E)-(benzylimino)methyl]-5-hydroxy-1-phenyl-1H-pyrazol-3-yl}acetate can be compared with similar compounds such as:
Methyl 4-hydroxybenzoate: A simpler ester with antifungal properties.
Benzylideneacetone: Contains a benzylidene group but lacks the pyrazole ring.
Phenylhydrazine derivatives: Share the pyrazole ring but differ in functional groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C20H19N3O3 |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl 2-[4-(benzyliminomethyl)-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C20H19N3O3/c1-26-19(24)12-18-17(14-21-13-15-8-4-2-5-9-15)20(25)23(22-18)16-10-6-3-7-11-16/h2-11,14,22H,12-13H2,1H3 |
InChI Key |
KCJBIQDGHMNEFW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCC3=CC=CC=C3 |
Origin of Product |
United States |
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